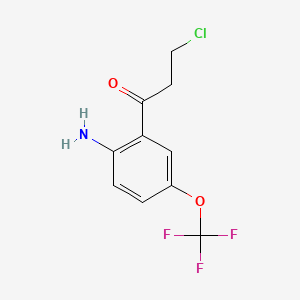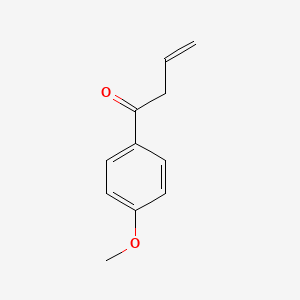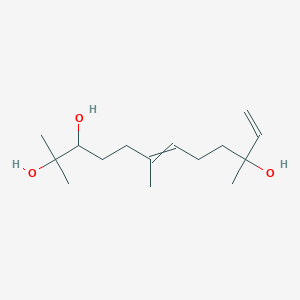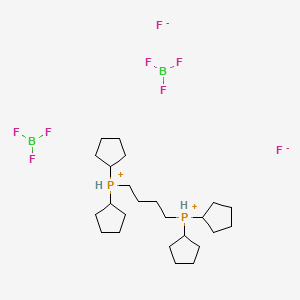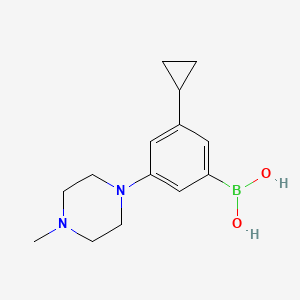![molecular formula C47H52FN7O7P+ B14070956 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex chemical compound primarily used in the synthesis of nucleosides and oligonucleotides. This compound plays a crucial role in the study of DNA-protein interactions, gene expression, and molecular biology research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves multiple steps. The key features include the protection of exocyclic amine functions by a benzoyl group and the use of dimethoxytrityl (DMT) as a protecting group for the 5’ hydroxyl group . The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods
Industrial production of this compound involves high coupling efficiency of DNA phosphoramidites, leading to high-yield and high-quality oligonucleotides . The process is optimized for large-scale synthesis, ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated ammonia solution for deprotection and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions are high-quality oligonucleotides, which are essential for various molecular biology applications .
Applications De Recherche Scientifique
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleosides and nucleotides.
Biology: Study of DNA-protein interactions and gene expression.
Medicine: Research on potential antiviral drugs and nucleic acid-based therapeutics.
Industry: Large-scale production of oligonucleotides for various applications.
Mécanisme D'action
The mechanism of action of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] involves the protection of exocyclic amine functions by a benzoyl group and the use of DMT as a protecting group for the 5’ hydroxyl group . This allows for efficient synthesis of high-quality oligonucleotides, which are crucial for various molecular biology applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
DMT-dC(bz) Phosphoramidite: Used for DNA synthesis with high coupling efficiency.
DMT-dA(bz) Phosphoramidite: Similar in structure and used for nucleoside synthesis.
5’-O-DMT-N6-Benzoyl-2’-deoxyadenosine 3’-CE phosphoramidite: Used in the synthesis of nucleosides and oligonucleotides.
Uniqueness
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-2’-fluoroadenosine 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is unique due to its specific structure, which allows for efficient synthesis of high-quality oligonucleotides with high coupling efficiency . This makes it a valuable tool in molecular biology research and industrial applications.
Propriétés
Formule moléculaire |
C47H52FN7O7P+ |
|---|---|
Poids moléculaire |
876.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-(2-cyanoethyl)-[di(propan-2-yl)amino]-hydroxyphosphanium |
InChI |
InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(57,27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-60-47(34-16-11-8-12-17-34,35-18-22-37(58-5)23-19-35)36-20-24-38(59-6)25-21-36/h7-12,14-25,29-32,39-40,42,46,57H,13,27-28H2,1-6H3/p+1/t39-,40-,42-,46-,63?/m1/s1 |
Clé InChI |
RCNCMQRZNKNVRN-MSIRFHFKSA-O |
SMILES isomérique |
CC(C)N(C(C)C)[P+](CCC#N)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canonique |
CC(C)N(C(C)C)[P+](CCC#N)(O)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


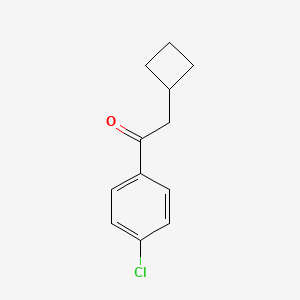

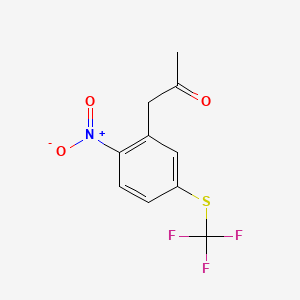

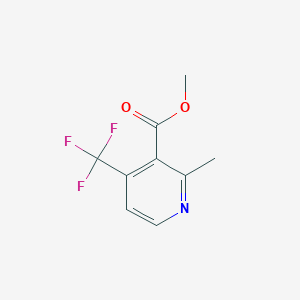
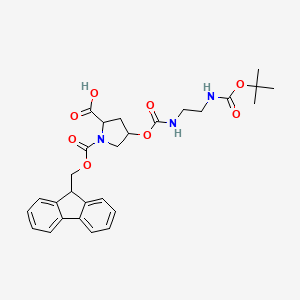
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
